

Mc-Phe-Lys(Boc)-PAB: A Technical Guide to a Key ADC Linker

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Compound of Interest		
Compound Name:	Mc-Phe-Lys(Boc)-PAB	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and application of **Mc-Phe-Lys(Boc)-PAB**, a critical cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). This document details the core attributes of the molecule, offers insights into its synthesis and characterization, and provides a procedural outline for its conjugation to antibodies.

Core Structure and Chemical Identity

Mc-Phe-Lys(Boc)-PAB is a heterobifunctional linker designed for the targeted delivery of cytotoxic payloads. Its structure is modular, comprising four key components:

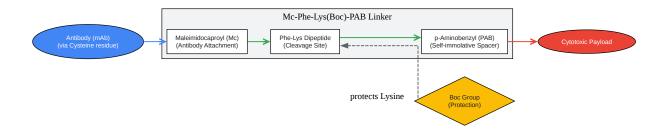
- Maleimidocaproyl (Mc) group: A thiol-reactive moiety that enables the covalent attachment of the linker to cysteine residues on a monoclonal antibody (mAb). The caproyl spacer provides spatial separation between the antibody and the payload.
- Phenylalanine-Lysine (Phe-Lys) dipeptide: This dipeptide sequence serves as a cleavage site for lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage is a critical step for the intracellular release of the cytotoxic drug.
- tert-Butyloxycarbonyl (Boc) protecting group: The ε-amino group of the lysine residue is protected by a Boc group. This prevents unwanted side reactions during synthesis and



conjugation.

 p-Aminobenzyl (PAB) alcohol spacer: This self-immolative spacer connects the dipeptide to the payload. Following enzymatic cleavage of the dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified active drug.

The logical relationship of these components is illustrated in the diagram below.



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Caption: Molecular architecture of the Mc-Phe-Lys(Boc)-PAB linker.

Physicochemical and Chemical Properties

A summary of the key quantitative data for **Mc-Phe-Lys(Boc)-PAB** is presented in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C37H49N5O8	[1][2][3]
Molecular Weight	691.81 g/mol	[1][2]
CAS Number	756487-18-0	
Appearance	White to off-white solid	Commercially available datasheets
Purity	≥95%	
Solubility	Soluble in DMSO (≥10 mg/mL)	Commercially available datasheets
Storage Conditions	-20°C for long-term storage	

Experimental Protocols

While a specific, detailed synthesis protocol for **Mc-Phe-Lys(Boc)-PAB** is not readily available in the public domain, a plausible synthetic route can be constructed based on standard solid-phase peptide synthesis (SPPS) and solution-phase chemistry, drawing from procedures for similar ADC linkers.

Proposed Synthesis of Mc-Phe-Lys(Boc)-PAB

The synthesis can be envisioned as a multi-step process involving the assembly of the dipeptide-PAB backbone, followed by the introduction of the maleimidocaproyl group.

Materials:

- Fmoc-Lys(Boc)-OH
- Fmoc-Phe-OH
- p-Aminobenzyl alcohol
- 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)



- N,N-Diisopropylethylamine (DIPEA)
- Piperidine
- 6-Maleimidohexanoic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)

Procedure:

- Attachment of the first amino acid to a resin: Fmoc-p-aminobenzyl alcohol is attached to a suitable solid support (e.g., Wang resin).
- Peptide chain elongation:
 - The Fmoc protecting group is removed from the resin-bound p-aminobenzyl alcohol using a solution of piperidine in DMF.
 - Fmoc-Lys(Boc)-OH is activated with HBTU and DIPEA in DMF and coupled to the free amine.
 - The Fmoc group is removed from the lysine residue.
 - Fmoc-Phe-OH is activated and coupled to the N-terminus of the lysine residue.
 - The Fmoc group is removed from the phenylalanine residue.
- Coupling of the maleimidocaproyl group:
 - 6-Maleimidohexanoic acid is activated with DCC and NHS to form the NHS ester.

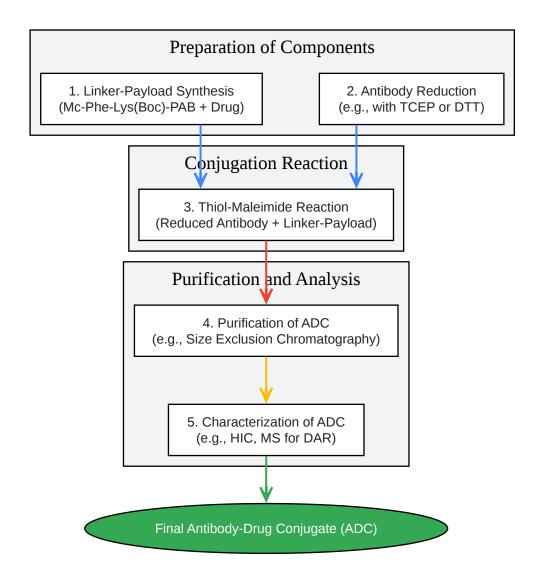


- The activated maleimidocaproyl-NHS ester is reacted with the N-terminus of the resinbound Phe-Lys(Boc)-PAB.
- Cleavage from the resin: The final **Mc-Phe-Lys(Boc)-PAB** linker is cleaved from the solid support using a cleavage cocktail, typically containing a high concentration of TFA.
- Purification: The crude product is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The identity and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Experimental Workflow for Antibody-Drug Conjugate (ADC) Formation

The conjugation of **Mc-Phe-Lys(Boc)-PAB** to a payload and subsequently to an antibody follows a well-established workflow.





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Caption: General experimental workflow for ADC preparation.

Detailed Protocol Outline:

- Linker-Payload Synthesis: The hydroxyl group of the PAB moiety on **Mc-Phe-Lys(Boc)-PAB** is first activated (e.g., by conversion to a p-nitrophenyl carbonate) and then reacted with an amine- or hydroxyl-containing cytotoxic drug to form a carbamate linkage. The resulting linker-payload conjugate is purified by HPLC.
- Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially
 or fully reduced to generate free thiol groups. This is typically achieved by incubation with a



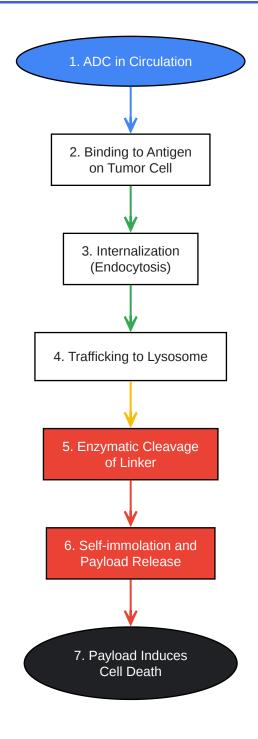
reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a controlled temperature and pH.

- Thiol-Maleimide Conjugation: The purified linker-payload is added to the reduced antibody solution. The maleimide group of the linker reacts specifically with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a slightly basic pH (7.0-7.5) and at room temperature or 4°C.
- Purification of the ADC: The resulting ADC is purified to remove any unreacted linker-payload and unconjugated antibody. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
- Characterization of the ADC: The purified ADC is thoroughly characterized to determine key quality attributes, including:
 - Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is often determined by hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
 - Purity and Aggregation: Assessed by SEC.
 - Antigen Binding: Confirmed by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
 - In vitro cytotoxicity: Evaluated using relevant cancer cell lines.

Signaling Pathway: Mechanism of Action of ADCs Utilizing Mc-Phe-Lys(Boc)-PAB

Mc-Phe-Lys(Boc)-PAB itself does not have a signaling pathway. Instead, it is a critical component of an ADC that enables the targeted delivery and intracellular release of a cytotoxic payload. The mechanism of action of an ADC employing this linker is a multi-step process.





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Caption: Mechanism of action of an ADC with a cleavable linker.

This guide provides a foundational understanding of **Mc-Phe-Lys(Boc)-PAB** for professionals in the field of drug development. The modular nature of this linker, combined with its specific cleavage mechanism, makes it a valuable tool in the design of next-generation targeted cancer therapies.



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